molecular formula C18H18N4O2 B2534974 6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one CAS No. 534597-25-6

6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one

Cat. No.: B2534974
CAS No.: 534597-25-6
M. Wt: 322.368
InChI Key: UUDYDDIQVIPXEE-UHFFFAOYSA-N
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Description

6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group and an o-tolylamino group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxybenzyl halide and a base.

    Attachment of the o-Tolylamino Group: The o-tolylamino group can be attached via an amination reaction using o-toluidine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Halides, bases, acids, coupling reagents like EDCI.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxybenzyl)-3-(p-tolylamino)-1,2,4-triazin-5(4H)-one: Similar structure with a p-tolylamino group instead of an o-tolylamino group.

    6-(4-methoxybenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one: Similar structure with an m-tolylamino group instead of an o-tolylamino group.

Uniqueness

The uniqueness of 6-(4-methoxybenzyl)-3-(o-tolylamino)-1,2,4-triazin-5(4H)-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxybenzyl and o-tolylamino groups may confer distinct properties compared to other triazine derivatives.

Properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-3-(2-methylanilino)-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-5-3-4-6-15(12)19-18-20-17(23)16(21-22-18)11-13-7-9-14(24-2)10-8-13/h3-10H,11H2,1-2H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDYDDIQVIPXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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